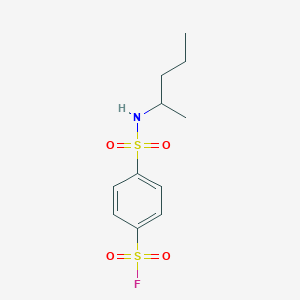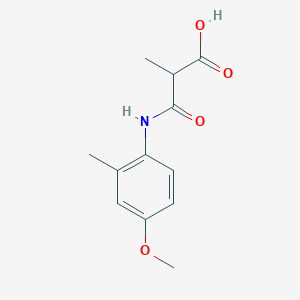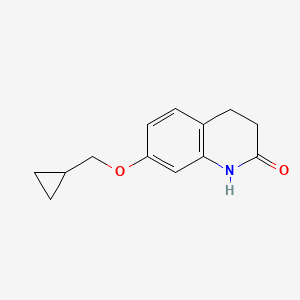
4-(Pentan-2-ylsulfamoyl)benzenesulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Pentan-2-ylsulfamoyl)benzenesulfonyl fluoride, also known as PSB-SF, is a chemical compound that has been widely used in scientific research. It is a sulfonamide-based inhibitor that has been shown to have potent inhibitory effects on several enzymes, including serine proteases, metalloproteases, and cysteine proteases.
Mécanisme D'action
The mechanism of action of 4-(Pentan-2-ylsulfamoyl)benzenesulfonyl fluoride involves the covalent modification of the active site of proteases. 4-(Pentan-2-ylsulfamoyl)benzenesulfonyl fluoride contains a sulfonamide group that interacts with the active site of proteases, forming a covalent bond with the enzyme. This covalent bond prevents the protease from carrying out its normal function, leading to inhibition of the enzyme.
Biochemical and Physiological Effects:
4-(Pentan-2-ylsulfamoyl)benzenesulfonyl fluoride has been shown to have potent inhibitory effects on several proteases, leading to a range of biochemical and physiological effects. For example, inhibition of thrombin by 4-(Pentan-2-ylsulfamoyl)benzenesulfonyl fluoride has been shown to reduce blood clotting, while inhibition of trypsin and chymotrypsin has been shown to reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(Pentan-2-ylsulfamoyl)benzenesulfonyl fluoride in lab experiments is its high potency as a protease inhibitor. This allows for the study of proteases at very low concentrations, which can be important in understanding their role in various biological processes. However, one limitation of using 4-(Pentan-2-ylsulfamoyl)benzenesulfonyl fluoride is its potential for off-target effects. 4-(Pentan-2-ylsulfamoyl)benzenesulfonyl fluoride has been shown to inhibit several proteases, and it is possible that it may also inhibit other enzymes that have not yet been identified.
Orientations Futures
There are several future directions for research on 4-(Pentan-2-ylsulfamoyl)benzenesulfonyl fluoride. One area of interest is the development of more selective protease inhibitors that target specific enzymes. Another area of interest is the use of 4-(Pentan-2-ylsulfamoyl)benzenesulfonyl fluoride in drug development. 4-(Pentan-2-ylsulfamoyl)benzenesulfonyl fluoride has been shown to have potent inhibitory effects on several proteases that are involved in disease processes, and it may be possible to develop drugs that target these enzymes using 4-(Pentan-2-ylsulfamoyl)benzenesulfonyl fluoride as a starting point. Additionally, there is interest in exploring the potential of 4-(Pentan-2-ylsulfamoyl)benzenesulfonyl fluoride as a diagnostic tool for diseases that involve protease dysregulation. Overall, 4-(Pentan-2-ylsulfamoyl)benzenesulfonyl fluoride is a promising compound that has the potential to advance our understanding of proteases and their role in disease processes.
Méthodes De Synthèse
The synthesis of 4-(Pentan-2-ylsulfamoyl)benzenesulfonyl fluoride involves the reaction of 4-aminobenzenesulfonyl fluoride with 2-pentanol in the presence of triethylamine and acetic anhydride. The resulting product is then purified using column chromatography to obtain 4-(Pentan-2-ylsulfamoyl)benzenesulfonyl fluoride in high purity.
Applications De Recherche Scientifique
4-(Pentan-2-ylsulfamoyl)benzenesulfonyl fluoride has been widely used in scientific research as a tool to study the role of proteases in various biological processes. It has been shown to be a potent inhibitor of several proteases, including thrombin, trypsin, and chymotrypsin. 4-(Pentan-2-ylsulfamoyl)benzenesulfonyl fluoride has also been used to study the role of proteases in cancer, inflammation, and cardiovascular diseases.
Propriétés
IUPAC Name |
4-(pentan-2-ylsulfamoyl)benzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO4S2/c1-3-4-9(2)13-19(16,17)11-7-5-10(6-8-11)18(12,14)15/h5-9,13H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPGNMDMWVTVIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(Aminomethyl)morpholin-4-yl]-6-bromobenzonitrile](/img/structure/B6645901.png)
![2-[(3-Amino-2,2-difluoropropyl)amino]-6-bromobenzonitrile](/img/structure/B6645903.png)
![2-Bromo-6-[(3-morpholin-4-yl-3-oxopropyl)amino]benzonitrile](/img/structure/B6645909.png)
![3-[Cyclopentyl(ethyl)amino]-2-methyl-3-oxopropanoic acid](/img/structure/B6645910.png)
![3-[4-(Difluoromethoxy)-3-fluoroanilino]-2-methyl-3-oxopropanoic acid](/img/structure/B6645912.png)

![3-[2-Fluoro-5-(trifluoromethyl)anilino]-2-methyl-3-oxopropanoic acid](/img/structure/B6645932.png)
![3-[3-Bromo-5-(trifluoromethyl)anilino]-2-methyl-3-oxopropanoic acid](/img/structure/B6645935.png)
![N-[(2-methoxyphenyl)methyl]-4-methylpiperazine-1-carboxamide](/img/structure/B6645945.png)
![5-bromo-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B6645955.png)

![2-(4-cyanophenoxy)-N-[(4-methylpyridin-3-yl)methyl]acetamide](/img/structure/B6645975.png)
![[3-(Aminomethyl)-4-methylpiperidin-1-yl]-(1-benzofuran-2-yl)methanone](/img/structure/B6645984.png)
![[3-(Aminomethyl)-4-methylpiperidin-1-yl]-(1-benzothiophen-2-yl)methanone](/img/structure/B6645988.png)